N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
CAS No.: 1251696-58-8
Cat. No.: VC4453593
Molecular Formula: C19H14ClN5O3
Molecular Weight: 395.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251696-58-8 |
|---|---|
| Molecular Formula | C19H14ClN5O3 |
| Molecular Weight | 395.8 |
| IUPAC Name | N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H14ClN5O3/c20-14-8-4-5-9-15(14)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,26) |
| Standard InChI Key | KUDAPFVWNSZXJQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Cl |
Introduction
N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H- triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic organic compound belonging to the triazolopyrazine class. This compound is characterized by its complex structure, which includes a triazolopyrazine core, a phenoxy group, and a chlorophenyl moiety attached to an acetamide group. The presence of these functional groups contributes to its potential biological activities and chemical properties.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H- triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. These steps may include:
-
Preparation of the Triazolopyrazine Core: This involves the use of hydrazine derivatives and other reagents to form the core structure.
-
Introduction of Phenoxy and Chlorophenyl Groups: This step may involve nucleophilic substitution reactions using phenols and chlorobenzenes.
-
Use of Solvents and Catalysts: Solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper salts are commonly used.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume